molecular formula C12H10F3N3O5S B11075534 Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate

Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate

Cat. No.: B11075534
M. Wt: 365.29 g/mol
InChI Key: HAZPIPPCZRNLJM-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and nitrobenzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent nitration to introduce the nitro group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Methoxy Group Addition: The methoxy group is added through a methylation reaction using methyl iodide or dimethyl sulfate.

    Final Coupling: The final step involves coupling the benzothiazole derivative with a suitable ester precursor under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

Industrially, this compound could be used in the development of advanced materials, such as fluorinated polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The nitrobenzothiazole moiety may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-isopropyl-1,3-benzothiazol-2-yl)amino]propanoate
  • Methyl 3,3,3-trifluoro-2-methoxy-2-[(5-chloro-1,3-benzothiazol-2-yl)amino]propanoate

Uniqueness

Compared to similar compounds, methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate is unique due to the presence of the nitro group, which can significantly influence its reactivity and potential biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C12H10F3N3O5S

Molecular Weight

365.29 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-methoxy-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C12H10F3N3O5S/c1-22-9(19)11(23-2,12(13,14)15)17-10-16-7-5-6(18(20)21)3-4-8(7)24-10/h3-5H,1-2H3,(H,16,17)

InChI Key

HAZPIPPCZRNLJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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